molecular formula C11H24N2O B1274574 Butyl-(3-morpholin-4-yl-propyl)-amine CAS No. 137048-94-3

Butyl-(3-morpholin-4-yl-propyl)-amine

Cat. No. B1274574
CAS RN: 137048-94-3
M. Wt: 200.32 g/mol
InChI Key: AWXNXBGZWQGAMM-UHFFFAOYSA-N
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Description

Butyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are known for their utility in various chemical reactions and have potential applications in medicinal chemistry due to their biological activity. The morpholine moiety is a common feature in pharmaceuticals and agrochemicals, and its derivatives are often explored for their potential as intermediates in organic synthesis and as bioactive compounds.

Synthesis Analysis

The synthesis of morpholine derivatives, such as this compound, often involves multi-step reactions that may include amination, cyclization, and alkylation steps. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a related compound, was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. This latter intermediate was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives are versatile in chemical reactions. For example, morpholine ketene aminal has been used in iridium-catalyzed asymmetric allylic alkylation reactions as a surrogate for amide enolates. This approach allows for the preparation of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess . The products of such reactions can be further elaborated into various functional groups, including amines, ketones, or acyl silanes, showcasing the synthetic utility of morpholine derivatives in complex organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives like this compound are influenced by the morpholine ring and the substituents attached to it. These properties include solubility, boiling and melting points, and stability, which are important for their handling and application in chemical reactions. The biological activity of these compounds, such as their inhibition of cancer cell proliferation, is also a significant aspect of their chemical properties . However, the specific physical and chemical properties of this compound are not detailed in the provided papers, and further experimental data would be required for a comprehensive analysis.

Scientific Research Applications

1. Chemical Synthesis and Catalysis

  • Butyl-(3-morpholin-4-yl-propyl)-amine and its derivatives play a significant role in chemical synthesis, particularly in the formation of safety-catch nitrogen protecting groups, which are vital in complex organic syntheses (Surprenant & Lubell, 2006).
  • They are also involved in nickel-catalyzed reactions with 1,3-dienes, demonstrating their utility in the formation of unique chemical structures (Baker, Cook, Halliday & Smith, 1974).

2. Material Science and Nanotechnology

  • These compounds are used in the synthesis and characterization of oxovanadium (IV) dithiocarbamates, highlighting their importance in the development of new materials with potential applications in various technological fields (Doadrio, Sotelo & Fernández-Ruano, 2002).

3. Biochemical and Pharmaceutical Research

  • In biochemical research, they have been used to investigate the interaction of tetrasubstituted at lower rim p-tert-butyl thiacalix[4]arenes with model lipid membranes, which is crucial for understanding biological processes at the molecular level (Fayzullin et al., 2011).

4. Carbon Steel Corrosion Inhibition

  • These compounds have shown potential as inhibitors for carbon steel corrosion, which is significant for industrial applications, especially in preventing material degradation (Gao, Liang & Wang, 2007).

5. Environmental Applications

  • They have been used in studies involving the selective transport of organic compounds using ionic liquids as novel supported liquid membranes, indicating their role in environmental applications like waste treatment and pollution control (Branco, Crespo & Afonso, 2002).

Safety and Hazards

“Butyl-(3-morpholin-4-yl-propyl)-amine” is labeled as an irritant . For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of “Butyl-(3-morpholin-4-yl-propyl)-amine” are not specified in the available data. Its use in proteomics research suggests potential applications in biological studies.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNXBGZWQGAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389974
Record name Butyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137048-94-3
Record name Butyl-(3-morpholin-4-yl-propyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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